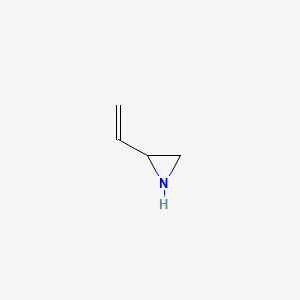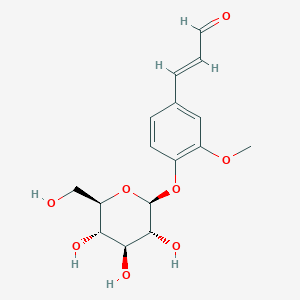
2H-phosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-phosphole is a phosphole.
Aplicaciones Científicas De Investigación
Synthetic Intermediates in Organophosphorus Chemistry
- 2H-Phospholes as Powerful Intermediates : 2H-phospholes, generated from 1-R-1H-phospholes, exhibit cyclopentadiene-like chemistry. They are involved in cycloaddition reactions with alkenes, alkynes, dienes, and aldehydes. The products of these reactions have applications in homogeneous and asymmetric catalysis and in the development of electroconducting polymers (Mathey, 2004).
Reactivity and Aromaticity
- Aromaticity and Reactivity of 2,4,6-Trialkylphenylphospholes : These compounds exhibit slight aromaticity and are involved in reactions leading to the formation of 3- and 2-substituted products, which may have applications in the preparation of phosphanorbornene derivatives (Keglevich et al., 2005).
Catalysis and Ligand Design
- Asymmetric Catalysis : 2H-phospholes undergo highly stereoselective Diels-Alder reactions, producing phosphorus-chiral phosphanorbornenes. These have potential applications in asymmetric catalysis and ligand design (Möller et al., 2016).
Optoelectronic Materials
- Phosphole-Based π-Conjugated Systems : Phosphole derivatives are promising candidates for optoelectronic materials. They are used in organic solar cells, and their structural, optical, and electrochemical properties are key to their applications (Matano, 2015).
Fluorescence Response
- Fluorescence Sensor Probes : Phosphole derivatives have been shown to be effective in detecting gaseous strong acids through changes in emitting color, showcasing their potential in sensor applications (Gong et al., 2015).
Non-Linear Optics (NLO) Chromophores
- NLO Chromophores : 2-Aryl-5-styrylphospholes, as a class of compounds, demonstrate high molecular hyperpolarizabilities, indicating their potential as second-order NLO chromophores (Matano et al., 2007).
Propiedades
Número CAS |
23630-06-0 |
|---|---|
Nombre del producto |
2H-phosphole |
Fórmula molecular |
C4H5P |
Peso molecular |
84.06 g/mol |
Nombre IUPAC |
2H-phosphole |
InChI |
InChI=1S/C4H5P/c1-2-4-5-3-1/h1-3H,4H2 |
Clave InChI |
CTJCNGICLXYWOR-UHFFFAOYSA-N |
SMILES |
C1C=CC=P1 |
SMILES canónico |
C1C=CC=P1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



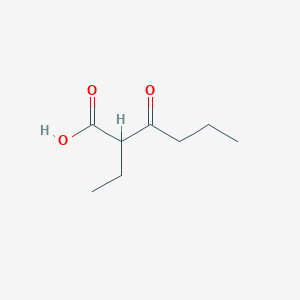
![(2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate](/img/structure/B1254771.png)
![1-[(2-Hydroxyethoxy)methyl]-5-vinyluracil](/img/structure/B1254772.png)

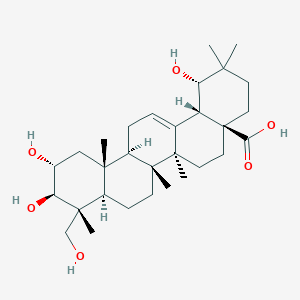
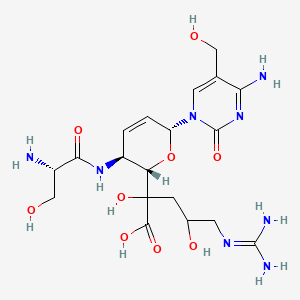
![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)
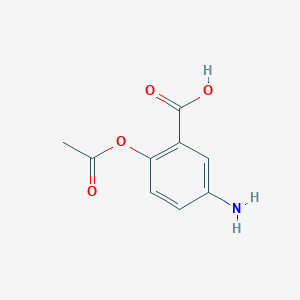
![(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B1254783.png)
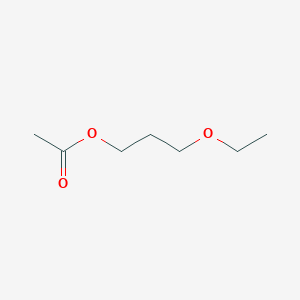
![8-Azabicyclo[3.2.1]octane-2,6-diol 6-acetate](/img/structure/B1254785.png)
